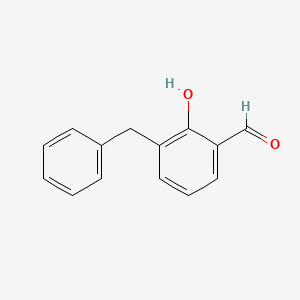

3-(Phenylmethyl)salicylaldehyde

Descripción

3-(Phenylmethyl)salicylaldehyde is a substituted salicylaldehyde derivative featuring a phenylmethyl (benzyl) group at the 3-position of the salicylaldehyde backbone. Salicylaldehyde (2-hydroxybenzaldehyde) is characterized by a hydroxyl (-OH) group at the 2-position and an aldehyde (-CHO) group at the 1-position of the benzene ring.

This compound is structurally significant in coordination chemistry, where it may act as a ligand precursor for Schiff base complexes. Such complexes are widely studied for catalytic, magnetic, and biological applications . The phenylmethyl group enhances lipophilicity, which can influence solubility and molecular interactions in organic or biological systems.

Propiedades

Fórmula molecular |

C14H12O2 |

|---|---|

Peso molecular |

212.24 g/mol |

Nombre IUPAC |

3-benzyl-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C14H12O2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h1-8,10,16H,9H2 |

Clave InChI |

KPRWCZKBOOSXCP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares 3-(Phenylmethyl)salicylaldehyde with structurally related salicylaldehyde derivatives and other aromatic aldehydes:

Impact of Substituents on Physical and Chemical Properties

Solubility :

- The phenylmethyl group in 3-(Phenylmethyl)salicylaldehyde reduces polarity, decreasing solubility in polar solvents (e.g., water) compared to 3-methoxysalicylaldehyde or 3-(hydroxymethyl)-5-methylsalicylaldehyde. Methoxy and hydroxymethyl groups enhance hydrophilicity .

- 3-Phenylbenzaldehyde, lacking a hydroxyl group, is even less polar than salicylaldehyde derivatives .

- Metal Coordination Behavior: In Schiff base complexes, electron-donating groups (e.g., methoxy) increase electron density at the phenolic oxygen, stabilizing metal-oxygen bonds. For example, vanadium(IV) complexes with 3-methoxysalicylaldehyde exhibit distorted octahedral geometries .

Acidity and Reactivity :

- The hydroxyl group in salicylaldehyde derivatives has a pKa ~8–10. Substituents like phenylmethyl (moderately electron-donating) may slightly reduce acidity compared to electron-withdrawing groups (e.g., nitro).

Research Findings and Key Contrasts

- Synthetic Utility: 3-Methoxysalicylaldehyde and its derivatives are preferred for water-soluble metal complexes, whereas 3-(Phenylmethyl)salicylaldehyde is suited for hydrophobic environments . 3-Phenylbenzaldehyde, lacking a hydroxyl group, cannot form Schiff bases but serves as a precursor in Grignard reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.